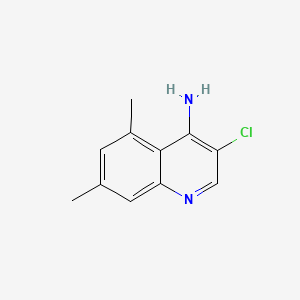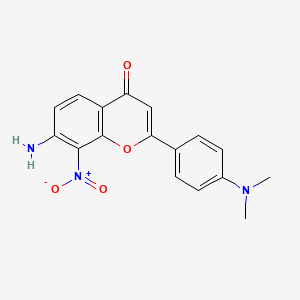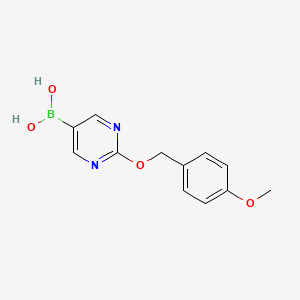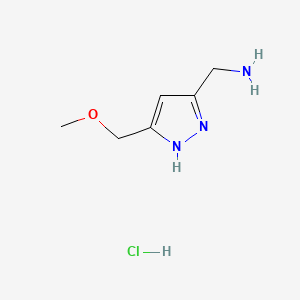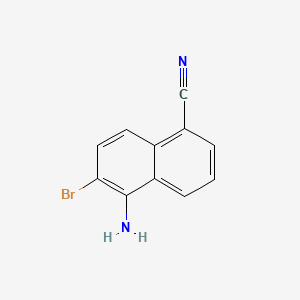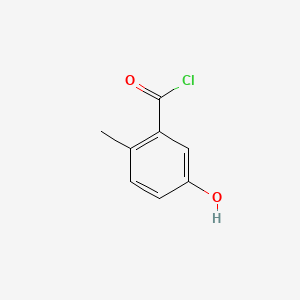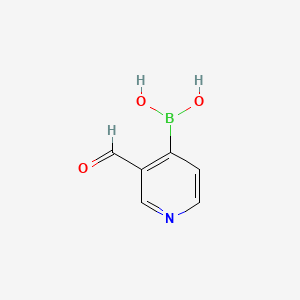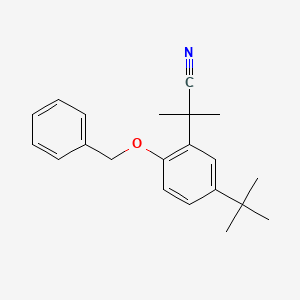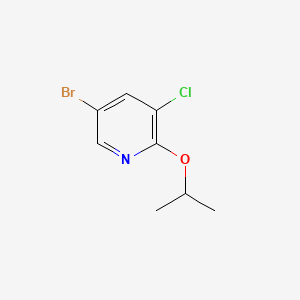
5-Bromo-3-chloro-2-isopropoxypyridine
Descripción general
Descripción
5-Bromo-3-chloro-2-isopropoxypyridine is a chemical compound with the CAS Number: 1335058-63-3 . It has a molecular weight of 250.52 . It is typically stored at refrigerated temperatures .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chloro-2-isopropoxypyridine is represented by the formula C8H9BrClNO . The InChI key for this compound is LPLUCQNCCSTLNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-chloro-2-isopropoxypyridine include a molecular weight of 250.52 . The compound is typically stored at refrigerated temperatures .Aplicaciones Científicas De Investigación
Synthesis of Pentasubstituted Pyridines
5-Bromo-3-chloro-2-isopropoxypyridine is a valuable intermediate for synthesizing pentasubstituted pyridines, which are important in medicinal chemistry. Its derivatives enable further chemical manipulations, making it a versatile component in organic synthesis (Wu, Porter, Frennesson, & Saulnier, 2022).
Chemoselective Functionalization
The chemoselective functionalization of 5-Bromo-3-chloro-2-isopropoxypyridine derivatives is significant in organic chemistry. These derivatives enable selective bromide substitution, which is crucial for developing specific chemical structures and compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Preparation of Metal-Complexing Molecular Rods
5-Bromo-3-chloro-2-isopropoxypyridine is useful in the synthesis of metal-complexing molecular rods, which have applications in nanotechnology and material science. These molecular rods, derived from 5-Bromo-2,2'-bipyridines and bipyrimidines, are essential for creating complex nanostructures (Schwab, Fleischer, & Michl, 2002).
Catalysis in Amination Reactions
5-Bromo-3-chloro-2-isopropoxypyridine and its analogs are used as substrates in catalytic amination reactions. These reactions are fundamental in producing various aminated pyridines, which have multiple applications in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).
Antiviral Research
Derivatives of 5-Bromo-3-chloro-2-isopropoxypyridine have shown potential in antiviral research. They are key intermediates in synthesizing nucleoside analogs, which are crucial in developing antiviral therapies (Lin, Neenan, Cheng, & Prusoff, 1976).
Hydrodehalogenation Studies
Hydrodehalogenation studies involving bromo- and chloropyridines, including derivatives of 5-Bromo-3-chloro-2-isopropoxypyridine, provide insights into reaction mechanisms and kinetics. These studies are important for understanding and optimizing chemical processes in industrial and pharmaceutical chemistry (Gurovets, Sharf, & Belen'kii, 1985).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-3-chloro-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLUCQNCCSTLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729339 | |
| Record name | 5-Bromo-3-chloro-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-isopropoxypyridine | |
CAS RN |
1211531-67-7 | |
| Record name | 5-Bromo-3-chloro-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


